molecular formula C16H15BrClNO3 B6122619 2-(2-bromo-4-chlorophenoxy)-N-(2-ethoxyphenyl)acetamide

2-(2-bromo-4-chlorophenoxy)-N-(2-ethoxyphenyl)acetamide

Cat. No.: B6122619
M. Wt: 384.6 g/mol
InChI Key: PWMOBSJTQUBLTG-UHFFFAOYSA-N
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Description

2-(2-bromo-4-chlorophenoxy)-N-(2-ethoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides It is characterized by the presence of bromine, chlorine, and ethoxy groups attached to a phenoxy ring, which is further connected to an acetamide moiety

Properties

IUPAC Name

2-(2-bromo-4-chlorophenoxy)-N-(2-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrClNO3/c1-2-21-15-6-4-3-5-13(15)19-16(20)10-22-14-8-7-11(18)9-12(14)17/h3-9H,2,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWMOBSJTQUBLTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-chlorophenoxy)-N-(2-ethoxyphenyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-4-chlorophenol and 2-ethoxyaniline.

    Formation of Phenoxy Intermediate: The 2-bromo-4-chlorophenol is reacted with a suitable base, such as sodium hydroxide, to form the phenoxide ion. This ion then undergoes a nucleophilic substitution reaction with an acylating agent, such as acetyl chloride, to form the phenoxy intermediate.

    Amidation Reaction: The phenoxy intermediate is then reacted with 2-ethoxyaniline in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the final product, 2-(2-bromo-4-chlorophenoxy)-N-(2-ethoxyphenyl)acetamide.

Industrial Production Methods

In an industrial setting, the production of 2-(2-bromo-4-chlorophenoxy)-N-(2-ethoxyphenyl)acetamide may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-chlorophenoxy)-N-(2-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The bromine and chlorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenoxyacetamides.

Scientific Research Applications

2-(2-bromo-4-chlorophenoxy)-N-(2-ethoxyphenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-chlorophenoxy)-N-(2-ethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-bromo-4-chlorophenoxy)-N-(2-methoxyphenyl)acetamide
  • 2-(2-bromo-4-chlorophenoxy)-N-(2-phenyl)acetamide

Uniqueness

2-(2-bromo-4-chlorophenoxy)-N-(2-ethoxyphenyl)acetamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to similar compounds, making it valuable for specific research and industrial applications.

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